Cas no 483359-64-4 (2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide)

2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound featuring a cyano group and substituted phenyl rings, contributing to its potential utility in medicinal chemistry and pharmaceutical research. The presence of ethoxy and methoxy substituents enhances its solubility and reactivity, making it a versatile intermediate for further chemical modifications. Its structural framework suggests possible applications in the development of bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The compound's well-defined molecular architecture allows for precise functionalization, supporting its use in structure-activity relationship studies. High purity and stability under standard conditions further underscore its suitability for advanced synthetic applications.
2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide structure
483359-64-4 structure
Product Name:2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide
CAS No:483359-64-4
MF:C19H20N2O3
MW:324.373704910278
CID:5699611
PubChem ID:3313061
Update Time:2025-06-24

2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • AKOS005640248
    • BS-5822
    • STL086252
    • Oprea1_861618
    • 2-cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide
    • CS-0332045
    • 483359-64-4
    • Benzenepropanamide, α-cyano-N-(2-ethoxyphenyl)-4-methoxy-
    • 2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide
    • Inchi: 1S/C19H20N2O3/c1-3-24-18-7-5-4-6-17(18)21-19(22)15(13-20)12-14-8-10-16(23-2)11-9-14/h4-11,15H,3,12H2,1-2H3,(H,21,22)
    • InChI Key: OWTXSLQXOFOTBT-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1OCC)(=O)C(C#N)CC1=CC=C(OC)C=C1

Computed Properties

  • Exact Mass: 324.14739250g/mol
  • Monoisotopic Mass: 324.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 71.4Ų

Experimental Properties

  • Density: 1.181±0.06 g/cm3(Predicted)
  • Boiling Point: 543.5±50.0 °C(Predicted)
  • pka: 15.86±0.70(Predicted)

2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402715-1g
2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide
483359-64-4 95%
1g
¥3112.00 2024-05-12

Additional information on 2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide

Introduction to Compound with CAS No 483359-64-4 and Product Name: 2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide

The compound identified by the CAS number 483359-64-4 and the product name 2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The presence of functional groups such as the cyano group, ethoxyphenyl moiety, and methoxyphenyl substituents makes this molecule a promising candidate for further investigation.

In recent years, there has been a growing emphasis on the development of novel compounds that can modulate biological pathways involved in various diseases. The 2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide structure exhibits properties that are conducive to interaction with biological targets, making it a valuable asset in the quest for new therapeutic agents. The cyano group, in particular, is known for its ability to participate in hydrogen bonding and hydrophobic interactions, which are critical for the binding affinity of drug molecules.

One of the most compelling aspects of this compound is its potential role in addressing neurological disorders. Current research indicates that molecules with similar structural motifs may interact with neurotransmitter receptors and enzymes, thereby influencing neural signaling pathways. The 2-ethoxyphenyl and 4-methoxyphenyl groups contribute to the compound's solubility and bioavailability, which are essential factors for effective drug delivery. Furthermore, these aromatic rings can serve as anchors for binding to specific protein targets, enhancing the compound's pharmacological activity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy. Molecular docking studies have shown that 2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide can bind to several key enzymes and receptors implicated in conditions such as Alzheimer's disease and Parkinson's disease. These findings suggest that the compound may have therapeutic potential in modulating these pathologies. Additionally, its interaction with inflammatory pathways has been explored, indicating a possible role in treating chronic inflammatory diseases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyano group is particularly critical and must be performed under inert conditions to prevent decomposition. Similarly, the attachment of the 2-ethoxyphenyl and 4-methoxyphenyl groups requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a scalable basis, facilitating further research and development.

In vitro studies have provided preliminary evidence of the compound's efficacy in modulating biological pathways relevant to human health. For instance, experiments have demonstrated its ability to inhibit certain enzymes that are overexpressed in cancer cells. This inhibitory effect is attributed to the compound's ability to disrupt enzyme-substrate interactions, thereby impairing critical metabolic processes in tumor cells. Moreover, its interaction with DNA repair mechanisms has been investigated, suggesting a potential role in enhancing chemotherapeutic efficacy.

The pharmacokinetic properties of 2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide are also of considerable interest. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability, which are favorable characteristics for a drug candidate. Additionally, its distribution profile suggests that it can reach target tissues efficiently, ensuring therapeutic efficacy at relevant sites of action. These pharmacokinetic attributes make it an attractive candidate for further development into a novel therapeutic agent.

As research continues to uncover new biological targets and mechanisms underlying various diseases, compounds like 2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide will play an increasingly important role in drug discovery efforts. The combination of computational modeling, synthetic chemistry, and biological testing provides a robust framework for evaluating the potential therapeutic applications of this molecule. Future studies may focus on optimizing its structure to enhance potency while minimizing side effects.

In conclusion, the compound with CAS number 483359-64-4 and product name 2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and favorable pharmacological properties make it a valuable asset in the development of new treatments for neurological disorders, cancer, and other diseases. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly contribute significantly to advancing medical science.

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